molecular formula C11H14FNO3 B3027172 1-Fluoro-3-(neopentyloxy)-2-nitrobenzene CAS No. 1233958-95-6

1-Fluoro-3-(neopentyloxy)-2-nitrobenzene

Cat. No.: B3027172
CAS No.: 1233958-95-6
M. Wt: 227.23
InChI Key: MATFCRDOURIWIT-UHFFFAOYSA-N
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Description

1-Fluoro-3-(neopentyloxy)-2-nitrobenzene is an organic compound with the molecular formula C11H14FNO3 It is a derivative of benzene, where a fluorine atom, a neopentyloxy group, and a nitro group are substituted at different positions on the benzene ring

Mechanism of Action

Target of Action

It’s known that nitrobenzenes generally interact with various biological targets, influencing cellular processes .

Mode of Action

The mode of action of 1-Fluoro-3-(neopentyloxy)-2-nitrobenzene involves the relative mobilities of the nitro group and fluorine atom in the compound. This is influenced by the action of phenols in the presence of potassium carbonate in dimethylformamide at 95–125°C . The greater mobility of the nitro group is determined by the entropy control of the reactivity of arenes .

Biochemical Pathways

Nitrobenzenes are known to participate in various biochemical reactions, influencing different pathways .

Pharmacokinetics

The compound’s predicted density is 1161±006 g/cm3, and its predicted boiling point is 3109±220 °C . These properties can influence the compound’s bioavailability.

Result of Action

The compound’s interaction with its targets can lead to various cellular responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity is influenced by temperature, as its interaction with phenols occurs at 95–125°C . Other environmental factors, such as pH and presence of other chemicals, may also affect the compound’s action.

Preparation Methods

The synthesis of 1-Fluoro-3-(neopentyloxy)-2-nitrobenzene typically involves multiple steps:

    Starting Materials: The synthesis begins with a fluorinated benzene derivative.

    Neopentyloxy Substitution: The neopentyloxy group is introduced via a nucleophilic substitution reaction, where a neopentyl alcohol derivative reacts with the fluorinated nitrobenzene under basic conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Fluoro-3-(neopentyloxy)-2-nitrobenzene undergoes various chemical reactions:

Common reagents include potassium carbonate, dimethylformamide, hydrogen gas, and palladium catalysts. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-3-(neopentyloxy)-2-nitrobenzene is utilized in various scientific research applications:

Comparison with Similar Compounds

1-Fluoro-3-(neopentyloxy)-2-nitrobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

IUPAC Name

1-(2,2-dimethylpropoxy)-3-fluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3/c1-11(2,3)7-16-9-6-4-5-8(12)10(9)13(14)15/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATFCRDOURIWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=C(C(=CC=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245167
Record name 1-(2,2-Dimethylpropoxy)-3-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233958-95-6
Record name 1-(2,2-Dimethylpropoxy)-3-fluoro-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233958-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2-Dimethylpropoxy)-3-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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